molecular formula C15H16N6 B5808887 N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine

N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine

Cat. No. B5808887
M. Wt: 280.33 g/mol
InChI Key: UDOHAMYUPWYFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine, also known as BTP, is a chemical compound that has been widely used in scientific research for its unique properties. BTP is a triazole-based ligand that selectively binds to metal ions, making it useful in various applications such as catalysis, fluorescence sensing, and drug delivery.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine involves the selective binding of metal ions to the triazole-based ligand. The binding of metal ions to N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine can result in a change in the electronic properties of the ligand, leading to various applications such as catalysis and fluorescence sensing.
Biochemical and Physiological Effects
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine can selectively bind to metal ions in biological systems, making it a potential tool for the selective detection and removal of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine has several advantages for lab experiments, including its ability to selectively bind to metal ions, its stability in various solvents, and its ease of synthesis. However, N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the use of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine in scientific research. One potential area of research is the development of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine-based metal-organic frameworks for gas storage and separation. Another area of research is the use of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine as a selective metal ion sensor in biological systems. Furthermore, the potential use of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine in drug delivery systems and catalysis remains an area of interest for future research.

Synthesis Methods

The synthesis of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine involves a multi-step process that starts with the reaction of 5-aminotriazole with benzyl bromide to form 5-benzyl-1H-1,2,4-triazole. The resulting compound is then reacted with 4,6-dimethyl-2-chloro-pyrimidine to produce N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine.

Scientific Research Applications

N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine has been extensively used in scientific research for its ability to selectively bind to metal ions such as copper, zinc, and nickel. This property has made N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine useful in various applications such as catalysis, fluorescence sensing, and drug delivery. N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethyl-2-pyrimidinamine has also been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation.

properties

IUPAC Name

N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-10-8-11(2)17-14(16-10)19-15-18-13(20-21-15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOHAMYUPWYFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine

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